molecular formula C4H4Cl2FNO B14519675 N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide CAS No. 62634-40-6

N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide

Cat. No.: B14519675
CAS No.: 62634-40-6
M. Wt: 171.98 g/mol
InChI Key: URWFSVFPVQRHOP-UHFFFAOYSA-N
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Description

N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide is a chemical compound characterized by the presence of dichloroethylidene and fluoroacetamide functional groups

Preparation Methods

The synthesis of N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide typically involves the reaction of 2,2-dichloroacetaldehyde with fluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide can be compared with other similar compounds, such as:

    N-[(1E)-2,2-Dichloroethylidene]-2-chloroacetamide: Similar in structure but with a chlorine atom instead of a fluorine atom.

    N-[(1E)-2,2-Dichloroethylidene]-2-bromoacetamide: Similar in structure but with a bromine atom instead of a fluorine atom.

    N-[(1E)-2,2-Dichloroethylidene]-2-iodoacetamide: Similar in structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluoroacetamide group, which may result in different reactivity and biological activity compared to its analogs.

Properties

CAS No.

62634-40-6

Molecular Formula

C4H4Cl2FNO

Molecular Weight

171.98 g/mol

IUPAC Name

N-(2,2-dichloroethylidene)-2-fluoroacetamide

InChI

InChI=1S/C4H4Cl2FNO/c5-3(6)2-8-4(9)1-7/h2-3H,1H2

InChI Key

URWFSVFPVQRHOP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N=CC(Cl)Cl)F

Origin of Product

United States

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